

Infrared Spectroscopic Profile of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methylthiazole-5-carboxylate

Cat. No.: B351778

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This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of **Methyl 4-methylthiazole-5-carboxylate**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the expected IR absorption peaks based on data from structurally related compounds, outlines a comprehensive experimental protocol for acquiring IR spectra, and visually represents the correlation between molecular structure and spectroscopic data.

Predicted Infrared Absorption Data

The following table summarizes the principal infrared absorption peaks anticipated for **Methyl 4-methylthiazole-5-carboxylate**. These predictions are derived from the analysis of analogous thiazole derivatives and established spectroscopic correlation tables. The exact wavenumber and intensity of absorptions for a specific sample may vary based on the experimental conditions and the physical state of the sample.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100 - 3000	Medium	=C-H stretch (Thiazole ring)
~2960 - 2850	Medium to Weak	C-H stretch (Aliphatic -CH ₃)
~1725 - 1710	Strong	C=O stretch (Ester)[1]
~1550 - 1540	Medium	C=N stretch (Thiazole ring)[1]
~1450 - 1430	Medium	C-H bend (Aliphatic -CH ₃)
~1380 - 1360	Medium	C-H bend (Aliphatic -CH ₃)
~1250 - 1150	Strong	C-O stretch (Ester)[1]
~850 - 800	Weak	C-S stretch (Thiazole ring)[2]

Experimental Protocol for Infrared Spectroscopy

This section outlines a generalized procedure for obtaining the infrared spectrum of a solid sample such as **Methyl 4-methylthiazole-5-carboxylate** using two common techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.

Instrumentation

- A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR or a Jasco FT-IR-4200, equipped with a suitable detector.[3][4]
- For ATR: An ATR accessory with a crystal (e.g., diamond or zinc selenide).
- For KBr pellet: A hydraulic press, a pellet-forming die, an agate mortar and pestle, and analytical grade KBr powder.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

- Sample Preparation: A small amount of the solid **Methyl 4-methylthiazole-5-carboxylate** is placed directly onto the ATR crystal.
- Data Acquisition:

- Ensure the ATR crystal is clean by recording a background spectrum of the empty accessory.
- Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.
- Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
- Data Processing: The resulting spectrum is processed by the instrument's software, which performs a Fourier transform of the interferogram to produce the final infrared spectrum.

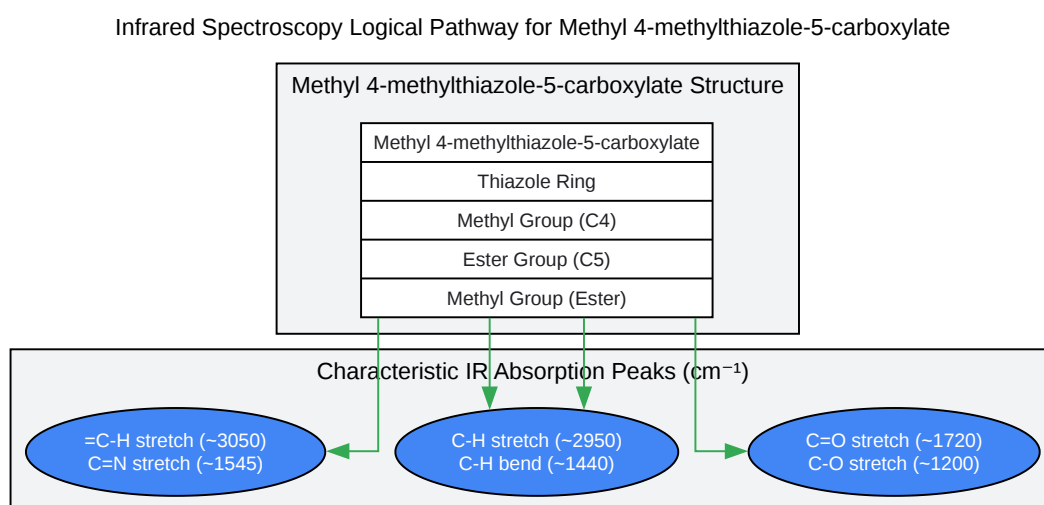
Method 2: Potassium Bromide (KBr) Pellet

- Sample Preparation:
 - Thoroughly dry the KBr powder to remove any absorbed water, which can interfere with the spectrum.
 - Grind a small amount of **Methyl 4-methylthiazole-5-carboxylate** (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Collect a background spectrum with an empty sample holder.

- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: The instrument's software processes the interferogram to generate the final IR spectrum.

Logical Relationships in IR Spectroscopy of Methyl 4-methylthiazole-5-carboxylate

The following diagram illustrates the correlation between the distinct functional groups within the **Methyl 4-methylthiazole-5-carboxylate** molecule and their characteristic absorption regions in an infrared spectrum.



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Caption: Molecular structure and corresponding IR peak regions.

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- To cite this document: BenchChem. [Infrared Spectroscopic Profile of Methyl 4-methylthiazole-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b351778#infrared-spectroscopy-peaks-for-methyl-4-methylthiazole-5-carboxylate]

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